molecular formula C18H17BrN2O5 B5313968 ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate

ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate

Cat. No. B5313968
M. Wt: 421.2 g/mol
InChI Key: PUBGFQKBQZBCKG-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate, also known as BBAG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBAG is a synthetic compound that belongs to the family of acryloyl derivatives and has been synthesized using different methods.

Mechanism of Action

Ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate exerts its anti-cancer activity by inhibiting the activity of an enzyme called histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression. Inhibition of HDAC activity by ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate leads to the accumulation of acetylated histones, which results in the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate has been found to exhibit other biochemical and physiological effects. Studies have shown that ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix components. Inhibition of MMP activity by ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate has been found to be beneficial in the treatment of various diseases such as arthritis and atherosclerosis.

Advantages and Limitations for Lab Experiments

Ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be easily monitored and controlled. ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate is also stable under physiological conditions, which makes it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate. One of the potential applications of ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate is in the development of novel anti-cancer drugs. Studies have shown that ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate exhibits potent anti-cancer activity against different types of cancer cells, and further research is needed to explore its potential as a therapeutic agent. Another future direction for the research on ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate is in the field of regenerative medicine. Studies have shown that ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate can promote the differentiation of stem cells into osteoblasts, which makes it a potential candidate for the development of bone tissue engineering scaffolds.

Synthesis Methods

The synthesis of ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate involves the reaction of ethyl N-(2-furylmethyl) glycinate with 2-bromobenzoyl chloride and acryloyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.

Scientific Research Applications

Ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate has been extensively studied for its potential applications in various fields of research. One of the significant applications of ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate is in the field of cancer research. Studies have shown that ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate exhibits potent anti-cancer activity against different types of cancer cells. It has been found to induce cell death in cancer cells by activating the apoptotic pathway.

properties

IUPAC Name

ethyl 2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O5/c1-2-25-16(22)11-20-18(24)15(10-12-6-5-9-26-12)21-17(23)13-7-3-4-8-14(13)19/h3-10H,2,11H2,1H3,(H,20,24)(H,21,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBGFQKBQZBCKG-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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